3-Methoxymethylbenzamide
Description
Properties
IUPAC Name |
3-(methoxymethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWVEWXIOUFNKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxymethylbenzamide typically involves the reaction of 3-methoxybenzoyl chloride with methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Temperature: Room temperature to 50°C
- Solvent: Dichloromethane or tetrahydrofuran
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large reactors with efficient mixing and temperature control
- Continuous addition of reagents to maintain optimal reaction conditions
- Purification of the product through crystallization or distillation
Chemical Reactions Analysis
Types of Reactions
3-Methoxymethylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: 3-Methoxybenzoic acid
Reduction: 3-Methoxymethylbenzylamine
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Methoxymethylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methoxymethylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include:
- Inhibition of poly (ADP-ribose) polymerase, leading to reduced DNA repair activity.
- Modulation of signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
Substituent Effects and Physicochemical Properties
The substituent at the 3-position of benzamide derivatives significantly impacts their physicochemical and functional properties. Key comparisons include:
Notes:
- The methoxymethyl group in this compound likely improves solubility compared to hydrophobic groups like -CF₃ but may reduce stability under acidic conditions relative to thioamides .
- Amidines (e.g., 3-Methoxybenzamidine HCl) exhibit higher basicity due to protonatable nitrogen, whereas benzamides are neutral .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Methoxymethylbenzamide, and how can reaction conditions be optimized for high yield?
- Methodology : The compound can be synthesized via condensation of 3-methoxybenzoic acid derivatives with methoxymethylamine. Key steps include:
- Coupling agents : Use carbodiimides (e.g., DCC) with DMAP as a catalyst to activate the carboxylic acid group .
- Solvent optimization : Polar aprotic solvents like dichloromethane or DMF under reflux (~60–80°C) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- NMR spectroscopy : Analyze - and -NMR spectra to verify methoxymethyl (–OCHO–) and benzamide (–CONH–) groups. Peaks at δ ~3.3–3.5 ppm (methoxy protons) and δ ~7.5–8.5 ppm (aromatic protons) are characteristic .
- Mass spectrometry : Confirm molecular weight via ESI-MS or GC-MS, expecting [M+H] at m/z corresponding to CHNO .
- IR spectroscopy : Look for amide C=O stretching (~1650 cm) and methoxy C–O stretching (~1250 cm) .
Q. What are the critical purity criteria for this compound in biological assays?
- Methodology :
- HPLC analysis : Use a C18 column with UV detection (λ = 254 nm). Purity ≥95% is recommended, with retention time validated against a reference standard .
- Melting point : Compare experimental values (e.g., 120–123°C) with literature data to detect impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Dose-response studies : Perform IC assays across multiple cell lines (e.g., cancer vs. normal cells) to validate specificity .
- Molecular docking : Use software like AutoDock to compare binding affinities with target proteins (e.g., kinases or GPCRs) and correlate with in vitro results .
- Meta-analysis : Aggregate data from PubChem and validated journals to identify trends in activity profiles .
Q. What experimental designs are optimal for studying the metabolic stability of this compound?
- Methodology :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life (t) and intrinsic clearance .
- CYP enzyme inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- Stability under varying pH : Use simulated gastric/intestinal fluids (pH 1.2–6.8) to predict oral bioavailability .
Q. How can structure-activity relationship (SAR) studies be conducted for this compound analogs?
- Methodology :
- Systematic substitution : Modify substituents on the benzamide core (e.g., halogens, alkyl groups) and test in enzymatic assays .
- QSAR modeling : Use software like MOE to correlate electronic (HOMO/LUMO) or steric parameters (LogP) with activity .
- Crystallography : Solve X-ray structures of ligand-target complexes to guide rational design .
Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?
- Methodology :
- Flow chemistry : Optimize continuous flow reactors to improve heat/mass transfer and reduce side reactions .
- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Process analytical technology (PAT) : Implement real-time FTIR or Raman monitoring to ensure batch consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
